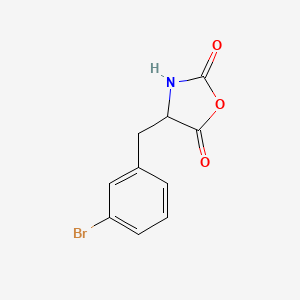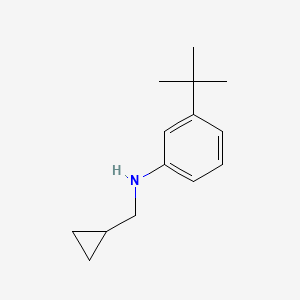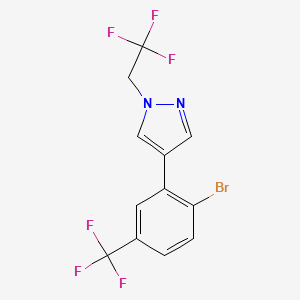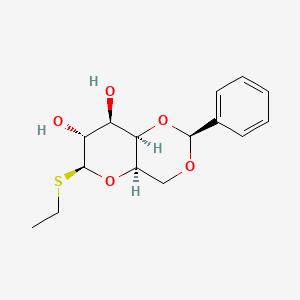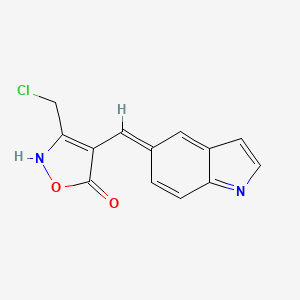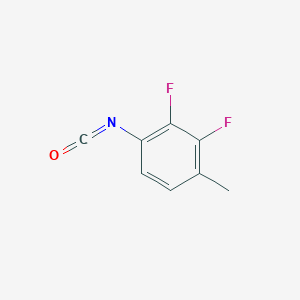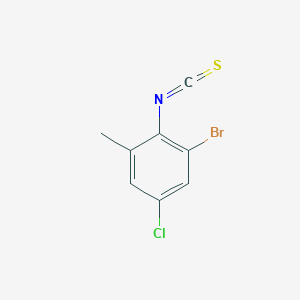
3-(5-Methyl-2-thiazolyl)-3-oxopropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Methyl-2-thiazolyl)-3-oxopropanenitrile is an organic compound that features a thiazole ring, a nitrile group, and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-2-thiazolyl)-3-oxopropanenitrile typically involves the reaction of 5-methyl-2-thiazolylamine with a suitable nitrile precursor under controlled conditions. One common method involves the use of acetonitrile as the nitrile source, with the reaction being catalyzed by a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Methyl-2-thiazolyl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazoles depending on the electrophile used.
Applications De Recherche Scientifique
3-(5-Methyl-2-thiazolyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism by which 3-(5-Methyl-2-thiazolyl)-3-oxopropanenitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The thiazole ring and nitrile group are key functional groups that contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide: A non-steroidal anti-inflammatory drug.
2-Methyl-4-isothiazolin-3-one: An antimicrobial agent used in various industrial applications.
Uniqueness
3-(5-Methyl-2-thiazolyl)-3-oxopropanenitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazole ring provides a versatile scaffold for chemical modifications, while the nitrile and ketone groups offer additional sites for functionalization.
Propriétés
Formule moléculaire |
C7H6N2OS |
|---|---|
Poids moléculaire |
166.20 g/mol |
Nom IUPAC |
3-(5-methyl-1,3-thiazol-2-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C7H6N2OS/c1-5-4-9-7(11-5)6(10)2-3-8/h4H,2H2,1H3 |
Clé InChI |
LOYNTXNJOIMDCY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(S1)C(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




